3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid
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Overview
Description
3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the nitro group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid typically involves multiple steps, including the introduction of the trifluoromethyl group, the nitro group, and the pyridine ring. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4).
Thioether Formation: The sulfanyl group can be introduced through the reaction of the pyridine derivative with thiols or disulfides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: SnCl2 in HCl, Fe in HCl, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Agrochemical Activity: The trifluoromethyl group and nitro group can disrupt metabolic pathways in pests, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a chloro and fluoro group instead of a nitro group.
5-(Trifluoromethyl)-2-pyridinol: Contains a hydroxyl group instead of a nitro group.
2-(Trifluoromethyl)pyridine: Lacks the nitro and sulfanyl groups.
Uniqueness
3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group, trifluoromethyl group, and sulfanyl group in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4S/c16-15(17,18)10-2-5-13(19-8-10)25-12-4-3-11(20(23)24)7-9(12)1-6-14(21)22/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUZHFSFDPHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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